molecular formula C18H13ClN2O2S2 B12930613 Methyl 4-chloro-2,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate CAS No. 87847-25-4

Methyl 4-chloro-2,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate

Cat. No.: B12930613
CAS No.: 87847-25-4
M. Wt: 388.9 g/mol
InChI Key: DDHBRLHQVVNLOH-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2,6-bis(phenylthio)pyrimidine-5-carboxylate is a heterocyclic compound with a pyrimidine core substituted with chloro, phenylthio, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-2,6-bis(phenylthio)pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chloro-2,6-diaminopyrimidine with phenylthiol in the presence of a base to form the bis(phenylthio) derivative. This intermediate is then esterified with methyl chloroformate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2,6-bis(phenylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The phenylthio groups can be oxidized to sulfoxides or sulfones.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Derivatives with different substituents on the pyrimidine ring.

    Oxidation: Sulfoxides or sulfones.

    Hydrolysis: 4-chloro-2,6-bis(phenylthio)pyrimidine-5-carboxylic acid.

Scientific Research Applications

Methyl 4-chloro-2,6-bis(phenylthio)pyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2,6-bis(phenylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The phenylthio groups may interact with thiol-containing enzymes, leading to inhibition of their activity. The chloro and carboxylate groups can also participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2,6-diaminopyrimidine: A precursor in the synthesis of the target compound.

    Methyl 4-chloro-2,6-diphenylpyrimidine-5-carboxylate: Similar structure but with phenyl groups instead of phenylthio groups.

    4-chloro-2,6-bis(methylthio)pyrimidine-5-carboxylate: Similar structure but with methylthio groups instead of phenylthio groups.

Uniqueness

Methyl 4-chloro-2,6-bis(phenylthio)pyrimidine-5-carboxylate is unique due to the presence of phenylthio groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

87847-25-4

Molecular Formula

C18H13ClN2O2S2

Molecular Weight

388.9 g/mol

IUPAC Name

methyl 4-chloro-2,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C18H13ClN2O2S2/c1-23-17(22)14-15(19)20-18(25-13-10-6-3-7-11-13)21-16(14)24-12-8-4-2-5-9-12/h2-11H,1H3

InChI Key

DDHBRLHQVVNLOH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(N=C1Cl)SC2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

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